Bicyclo[3.1.0]hexan-3-amine hydrochloride
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Overview
Description
Bicyclo[3.1.0]hexan-3-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN. It is characterized by its unique bicyclic structure, which includes two fused rings and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.1.0]hexan-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable bicyclic ketone with ammonia or an amine source, followed by hydrochloric acid treatment to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired product specifications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various reduced forms, often using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Bicyclo[3.1.0]hexan-3-amine hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[3.1.0]hexan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- Bicyclo[2.2.1]heptan-2-amine hydrochloride
- Bicyclo[2.2.2]octan-3-amine hydrochloride
Comparison: Bicyclo[3.1.0]hexan-3-amine hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties compared to other bicyclic amines.
Biological Activity
Bicyclo[3.1.0]hexan-3-amine hydrochloride is a bicyclic amine compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
This compound has a molecular formula of C6H12ClN and a molecular weight of 133.62 g/mol. Its unique bicyclic structure contributes to its ability to interact with various biological targets, including enzymes and receptors, making it a valuable scaffold in drug design.
The mechanism of action of this compound involves its ability to fit into active sites of enzymes or receptors due to its bicyclic structure. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing various biochemical pathways and potentially inhibiting or modifying enzyme activities.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Adenosine Receptor Modulation : Bicyclo[3.1.0]hexan-3-amine derivatives have been synthesized and evaluated for their affinities towards adenosine A3 receptors (A3AR). One study reported that a derivative displayed moderate A3AR affinity (Ki = 0.38 μM) and high selectivity, indicating potential therapeutic applications in inflammation and cancer treatment .
- Histamine Receptor Binding : Another study focused on conformationally restricted histamine analogues based on the bicyclo[3.1.0]hexane scaffold, which showed potent binding affinity for the H3 receptor subtype (Ki = 5.6 nM) while exhibiting over 100-fold selectivity against the H4 receptor subtype .
Table 1: Summary of Biological Activities
Activity | Target | Affinity (Ki) | Selectivity | Reference |
---|---|---|---|---|
A3 Adenosine Receptor | A3AR | 0.38 μM | High | |
Histamine Receptor | H3R | 5.6 nM | >100-fold vs H4R | |
Cancer Cell Apoptosis | HeLa & CT26 cells | N/A | Induced apoptosis |
Case Study: Adenosine Receptor Agonists
A series of bicyclo[3.1.0]hexane-based nucleosides were synthesized to target the A3 receptor due to its overexpression in inflammatory and cancer cells. Modifications at various positions on the purine ring resulted in compounds with varying affinities, demonstrating the potential for these derivatives in therapeutic applications against cancer and inflammation .
Case Study: Histamine Analogues
In another study, histamine analogues incorporating the bicyclo[3.1.0]hexane structure were designed to achieve selective binding to the H3 receptor, which is implicated in various neurological disorders. The findings suggest that the rigid structure enhances selectivity and binding affinity, making these compounds promising candidates for further development .
Properties
IUPAC Name |
bicyclo[3.1.0]hexan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-2-4-1-5(4)3-6;/h4-6H,1-3,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIYKDGVQDRFKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89676-80-2 |
Source
|
Record name | Bicyclo[3.1.0]hexan-3-amine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89676-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | bicyclo[3.1.0]hexan-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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